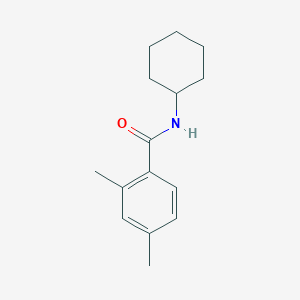

N-cyclohexyl-2,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-11-8-9-14(12(2)10-11)15(17)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYVYVHXXFFYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-cyclohexyl-2,4-dimethylbenzylamine.

Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

N-cyclohexyl-2,4-dimethylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,4-Dimethylbenzamide (Simpler Analog)

- Structure : Lacks the cyclohexyl group, with methyl groups only at the 4-position and amide nitrogen.

- Synthesis : Typically prepared via direct acylation or nucleophilic substitution.

- Crystallography: Forms a 1D hydrogen-bonded network via N–H⋯O interactions, with a dihedral angle of 13.8° between the amide and benzene ring .

N-Methoxy-N,4-dimethylbenzamide (Electronic Effects)

- Structure : Features a methoxy group on the amide nitrogen and a methyl group at the 4-position.

- Spectroscopy : Distinct IR bands (e.g., 1724 cm⁻¹ for C=O) and HRMS data ([M + H]⁺ = 216.1019) differ from cyclohexyl analogs due to electronic effects of the methoxy group .

- Reactivity : The methoxy group enhances electrophilicity, enabling transformations akin to Weinreb amides (e.g., conversion to aldehydes or ketones) . The cyclohexyl group in the target compound may hinder such reactions due to steric bulk.

N-Cyclohexyl-2,4,6-Trimethyl Benzaldehyde Imine (Thermal Properties)

- Structure : An imine analog with methyl groups at 2,4,6-positions and a cyclohexyl group.

- Phase Transition : Fusion enthalpy (ΔHfus) = 25.61 kJ/mol at 339.4 K . While direct data for N-cyclohexyl-2,4-dimethylbenzamide are unavailable, its amide group may increase thermal stability compared to imines.

Spectroscopic and Physicochemical Properties

Q & A

Q. What are the optimized synthetic routes for N-cyclohexyl-2,4-dimethylbenzamide, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling cyclohexyl isocyanide with substituted benzaldehyde derivatives under Ugi-like multicomponent reaction conditions. Key parameters include:

- Temperature : Reactions at 60°C for 14 hours achieve 72% yield (cyclohexyl isocyanide + propyl amine) .

- Solvent System : Flash chromatography using 10% EtOAc in hexane (Rf 0.50) effectively purifies the product .

- Catalyst-Free Conditions : Avoiding metal catalysts reduces side reactions, as seen in analogous benzamide syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR resolve substituent effects (e.g., cyclohexyl protons at δ 1.0–2.0 ppm and aromatic protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., N–H⋯O interactions) and dihedral angles between the benzamide core and cyclohexyl group (e.g., 13.8° in N,4-dimethylbenzamide analogs) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 323.7 [M+H] for related benzamides) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or steric bulk) impact the biological activity of this compound analogs?

Methodological Answer:

- Substituent Screening : Replace the cyclohexyl group with phenyl or heterocyclic moieties to assess antimicrobial potency. For example, thiadiazole-containing benzamides show enhanced antiparasitic activity .

- Steric Effects : Introduce bulkier groups (e.g., 3,5-dimethylphenyl) to evaluate steric hindrance on target binding. Crystallographic data (e.g., bond lengths <1.5 Å) guide rational design .

- Bioactivity Assays : Use in vitro models (e.g., Trypanosoma brucei inhibition) with IC measurements to correlate structure-activity relationships .

Q. How can researchers resolve contradictions in crystallographic data for benzamide derivatives, such as divergent hydrogen-bonding patterns?

Methodological Answer:

- Lattice Energy Calculations : Compare experimental and DFT-computed hydrogen-bond strengths (e.g., N–H⋯O vs. C–H⋯O interactions) .

- Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100–293 K) to identify dynamic conformational changes .

- Validation Metrics : Use R-factor ratios (e.g., R = 0.050, wR = 0.166) and data-to-parameter ratios (>14:1) to assess model reliability .

Q. What are best practices for ensuring purity and stability of this compound in long-term storage?

Methodological Answer:

- Chromatographic Purity : Monitor via HPLC with UV detection (λ = 254 nm) and confirm >95% purity .

- Stability Studies : Store under inert gas (N) at –20°C to prevent hydrolysis of the amide bond. Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf life .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., decyclohexylated analogs) .

Q. How can in silico methods (e.g., molecular docking) guide the evaluation of this compound’s pharmacological potential?

Methodological Answer:

- Target Identification : Screen against databases like PubChem to identify protein targets (e.g., kinase or protease enzymes) .

- Docking Simulations : Use AutoDock Vina to predict binding affinities. For example, nitrobenzamide derivatives show high docking scores for cancer-related kinases .

- ADMET Prediction : Apply QSAR models to estimate bioavailability and toxicity (e.g., LogP <3 for blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.